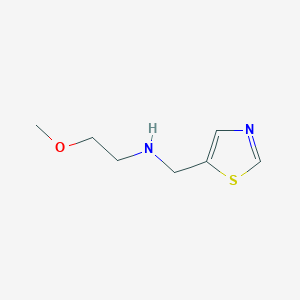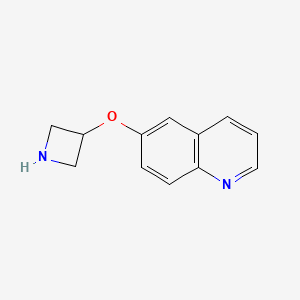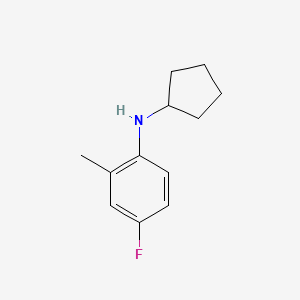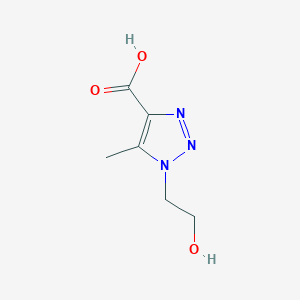![molecular formula C11H12N2O B13249715 3-[1-(1H-imidazol-4-yl)ethyl]phenol](/img/structure/B13249715.png)
3-[1-(1H-imidazol-4-yl)ethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(1H-imidazol-4-yl)ethyl]phenol is a chemical compound that features an imidazole ring attached to a phenol group through an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(1H-imidazol-4-yl)ethyl]phenol typically involves the condensation of an imidazole derivative with a phenol derivative. One common method includes the use of a base-catalyzed reaction where the imidazole derivative is reacted with an appropriate phenol derivative under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process often includes steps such as purification through crystallization or chromatography to ensure high purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
3-[1-(1H-imidazol-4-yl)ethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-(1H-imidazol-4-yl)ethyl]phenol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the phenol group can participate in hydrogen bonding and other interactions that modulate biological pathways .
Comparison with Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole: A simple heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
Uniqueness: 3-[1-(1H-imidazol-4-yl)ethyl]phenol is unique due to its combined structural features of both imidazole and phenol, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-[1-(1H-imidazol-5-yl)ethyl]phenol |
InChI |
InChI=1S/C11H12N2O/c1-8(11-6-12-7-13-11)9-3-2-4-10(14)5-9/h2-8,14H,1H3,(H,12,13) |
InChI Key |
ILWZLMQPOUAOSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)C2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(Furan-2-ylmethyl)amino]benzonitrile](/img/structure/B13249647.png)





![Spiro[2.4]heptane-4-carboximidamide](/img/structure/B13249703.png)




